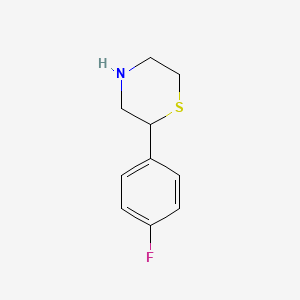

2-(4-Fluorophenyl)thiomorpholine

Description

Context within Heterocyclic Compound Chemistry

2-(4-Fluorophenyl)thiomorpholine belongs to the class of saturated heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring. Specifically, it is a derivative of thiomorpholine (B91149), a six-membered ring containing both a nitrogen and a sulfur atom. The presence of the 4-fluorophenyl group at the second position of the thiomorpholine ring is a key structural feature, influencing its stereochemistry and electronic properties.

The synthesis of such substituted heterocyclic systems is a significant focus of organic chemistry. General synthetic strategies to access the thiomorpholine core often involve the cyclization of bifunctional precursors. For instance, methods like the reaction of diethanolamine (B148213) derivatives with a sulfur source or the cyclization of amino-mustard species have been historically employed. researchgate.net More contemporary approaches may involve photocatalytic, diastereoselective annulation strategies to construct substituted morpholine (B109124) and thiomorpholine rings from readily available starting materials. nih.gov The introduction of the aryl group at the C2 position can be achieved through various methods, including nucleophilic substitution reactions. For example, a common route to analogous N-aryl thiomorpholines involves the reaction of a haloaromatic compound, such as 4-fluoronitrobenzene, with thiomorpholine. nih.gov

Significance of the Thiomorpholine Scaffold in Chemical and Biological Sciences

The thiomorpholine scaffold is recognized as a "privileged" structure in medicinal chemistry. researchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. The sulfur atom in the thiomorpholine ring, replacing the oxygen of its morpholine analogue, imparts distinct physicochemical properties. This substitution generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and potentially improve its pharmacokinetic profile. nih.gov

The thiomorpholine moiety has been incorporated into a variety of active pharmaceutical ingredients, demonstrating a broad spectrum of biological effects, including:

Antimicrobial activity

Anticancer properties nih.gov

Neuroprotective effects nih.govnih.gov

Anti-inflammatory action researchgate.net

The versatility of the thiomorpholine scaffold has made it an attractive building block for the synthesis of diverse bioactive molecules. researchgate.net

Overview of Research Trajectories for Fluorophenyl-Substituted Thiomorpholine Analogues

Current research trajectories for fluorophenyl-substituted thiomorpholine analogues are primarily focused on two main therapeutic areas:

Neuropharmacology: There is growing interest in the potential of these compounds to modulate central nervous system (CNS) targets. The development of low-molecular-weight, non-proteic synthetic compounds with neurotrophic or neuroprotective properties is a promising approach for neurodegenerative diseases. nih.gov The ability of the fluorophenyl group to enhance blood-brain barrier penetration makes these analogues particularly interesting for CNS applications. nih.gov

Oncology: The search for novel anticancer agents is a major driver of research into new heterocyclic compounds. Various derivatives of thiomorpholine are being investigated for their cytotoxic activity against different cancer cell lines. nih.govmdpi.comnih.gov The substitution pattern on the phenyl ring can be systematically varied to optimize potency and selectivity.

The general research approach involves the synthesis of a library of related compounds with modifications to the thiomorpholine ring or the fluorophenyl group, followed by in vitro and in vivo screening to identify lead candidates with promising therapeutic potential.

Compound Data

Below are tables detailing representative compounds mentioned in the context of this article.

Table 1: Core Heterocyclic Scaffolds

| Compound Name | Structure | Key Features |

| Morpholine |  | Six-membered heterocyclic amine and ether. |

| Thiomorpholine |  | Sulfur analogue of morpholine, increased lipophilicity. |

Table 2: Featured Compound and a Key Precursor

| Compound Name | Structure | Role in Research |

| This compound |  | Building block in neuropharmacology and anti-cancer research. |

| 4-(4-Nitrophenyl)thiomorpholine (B1608610) |  | Precursor for the synthesis of N-aryl thiomorpholine derivatives. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTJELZUGFKLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302800 | |

| Record name | 2-(4-Fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001940-38-0 | |

| Record name | 2-(4-Fluorophenyl)thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001940-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl Thiomorpholine

Regioselective Synthesis of the 2-(4-Fluorophenyl)thiomorpholine Core Structure

The regioselective construction of the 2-substituted thiomorpholine (B91149) ring is a key challenge. Synthetic approaches must precisely control the placement of the 4-fluorophenyl group at the C-2 position, adjacent to the sulfur atom. Methodologies can be broadly categorized into multi-step linear sequences and more convergent one-pot approaches.

Multi-Step Organic Synthetic Routes

Multi-step synthesis provides a robust, albeit longer, pathway to the target molecule, allowing for the isolation and purification of intermediates. While specific routes for this compound are not extensively detailed in the literature, established methods for analogous 2-substituted saturated heterocycles can be adapted. A common strategy involves the cyclization of a linear precursor containing all the requisite atoms.

One plausible pathway begins with the synthesis of a key intermediate, 2-((2-aminoethyl)thio)-1-(4-fluorophenyl)ethan-1-ol. This intermediate can then undergo an intramolecular cyclization to form the thiomorpholine ring. The steps would typically involve:

Ring-opening of a substituted epoxide: Reaction of 4-fluorostyrene (B1294925) oxide with cysteamine (B1669678) (2-aminoethanethiol) would open the epoxide ring, placing the aminoethylthio group at the benzylic carbon.

Intramolecular Cyclization: Activation of the terminal hydroxyl group (e.g., conversion to a tosylate or halide) followed by base-mediated intramolecular nucleophilic substitution by the amine would close the ring to yield this compound.

Another established approach for the parent thiomorpholine scaffold involves the reaction of 2-mercaptoethanol with aziridine, which is then converted to an intermediate that is cyclized. nih.gov Adapting this for the target molecule would involve using a 2-(4-fluorophenyl)aziridine as a starting material.

Table 1: Representative Multi-Step Synthetic Approach

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Fluorostyrene Oxide, Cysteamine | Base (e.g., NaH), THF | 2-((2-Aminoethyl)thio)-1-(4-fluorophenyl)ethan-1-ol |

One-Pot Cyclization and Ring-Closing Approaches

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. Such strategies for thiomorpholine synthesis often rely on tandem reactions where multiple bonds are formed in a single reaction vessel. For instance, a one-pot reduction-triggered double aza-Michael type addition of nitroarenes to divinyl sulfones has been used to create N-aryl thiomorpholine-1,1-dioxides. researchgate.net

A modern approach that could be adapted is the telescoped continuous flow synthesis, which has been successfully used for the parent thiomorpholine. nih.govacs.org This method involves a photochemical thiol-ene reaction followed by a base-mediated cyclization, performed sequentially in a flow reactor. nih.govacs.org Adapting this would require starting with vinyl fluoride and a suitable amino-thiol precursor, though this presents significant regioselectivity challenges.

A more direct conceptual one-pot approach would involve the reaction of 2-(4-fluorophenyl)aziridine with 2-mercaptoethanol. The initial nucleophilic ring-opening of the aziridine by the thiol would be followed by an in-situ intramolecular cyclization to furnish the thiomorpholine ring.

Functionalization and Derivatization Strategies for the Thiomorpholine Ring

Once the this compound core is synthesized, its chemical reactivity can be exploited to generate a library of derivatives. The thiomorpholine scaffold offers three primary sites for functionalization: the nitrogen atom, the sulfur atom, and the saturated carbon atoms of the ring.

N-Substitution Reactions and Amidation

The secondary amine within the thiomorpholine ring is a nucleophilic center and the most common site for derivatization. It can readily undergo a variety of N-substitution reactions.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated via nucleophilic aromatic substitution or cross-coupling reactions. For example, a series of novel quinoline derivatives were synthesized by coupling a bromide with thiomorpholine to form the C-N bond. nih.gov

N-Acylation (Amidation): The amine can be acylated to form amides using acyl chlorides, anhydrides, or by coupling with carboxylic acids. This transformation is fundamental in medicinal chemistry for introducing diverse functional groups. General protocols using various acylating agents like thioesters or nickel(II) catalysts for the acylation of amines are well-established and applicable. organic-chemistry.orgnih.gov

Table 2: Examples of N-Substitution Reactions

| Reaction Type | Electrophile | Reagents and Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | Base (e.g., K₂CO₃), Acetonitrile | N-Benzyl-2-(4-fluorophenyl)thiomorpholine |

| N-Arylation | 1-Fluoro-4-nitrobenzene | Base (e.g., Et₃N), Heat | N-(4-Nitrophenyl)-2-(4-fluorophenyl)thiomorpholine |

| N-Acylation | Acetyl chloride | Base (e.g., Pyridine), CH₂Cl₂ | N-Acetyl-2-(4-fluorophenyl)thiomorpholine |

Oxidation of the Sulfur Atom (e.g., Sulfoxide (B87167) and Sulfone Formation)

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit distinct physicochemical properties and biological activities compared to the parent sulfide (B99878). The level of oxidation can be controlled by the choice of oxidant and the reaction stoichiometry. jchemrev.com

Sulfoxide Formation: Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Reagents like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) under controlled conditions are commonly used. organic-chemistry.org In one study, the biodegradation of thiomorpholine was shown to proceed via its sulfoxide, highlighting this as a key metabolic transformation. nih.gov

Sulfone Formation: More potent oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. organic-chemistry.orgresearchgate.net The synthesis of thiomorpholine 1,1-dioxides is a common strategy in the development of new bioactive molecules. researchgate.net

Table 3: Oxidation of the Thiomorpholine Sulfur Atom

| Desired Product | Oxidizing Agent | Typical Stoichiometry (Reagent:Sulfide) |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | ~1:1 |

| Sulfoxide | Sodium Periodate (NaIO₄) | ~1:1 |

| Sulfone | Hydrogen Peroxide (H₂O₂) | >2:1 |

| Sulfone | m-Chloroperoxybenzoic acid (m-CPBA) | >2:1 |

Carbon Atom Modifications on the Heterocycle

Direct functionalization of the sp³ C-H bonds of the saturated thiomorpholine ring is significantly more challenging than reactions at the nitrogen or sulfur heteroatoms. Such transformations typically require advanced catalytic methods to achieve activation of the relatively inert C-H bonds.

While specific examples for the this compound backbone are not prominent in the literature, research into the C-H functionalization of saturated N-heterocyles provides a conceptual basis. ethz.ch Methods often involve:

α-Functionalization to Nitrogen: The C-H bonds adjacent to the nitrogen (C-3 and C-5 positions) are the most activated due to the influence of the heteroatom. Metal-catalyzed reactions or methods involving the formation of an intermediate iminium ion can enable the introduction of substituents at these positions. ethz.ch

Directed C-H Activation: The installation of a directing group on the nitrogen atom can enable transition-metal catalysts (e.g., rhodium, palladium) to selectively functionalize a specific C-H bond on the ring. nih.govresearchgate.net

However, these methods are not yet routinely applied to complex thiomorpholine scaffolds, and functionalization at the carbon atoms of the core ring remains a less explored area compared to modifications at the heteroatoms.

Introduction of the 4-Fluorophenyl Moiety and its Precursors

The introduction of an aryl group at the 2-position of a thiomorpholine ring is a key synthetic challenge. Based on general organic synthesis principles, several hypothetical routes could be envisioned for the synthesis of this compound. One plausible approach involves the cyclization of a precursor molecule that already contains the 4-fluorophenyl moiety. For instance, the reaction of a suitably substituted 2-amino-1-(4-fluorophenyl)ethanethiol with a two-carbon electrophile could, in principle, lead to the formation of the thiomorpholine ring.

Another potential strategy could involve the reaction of 2-aminoethanethiol or its derivatives with a styrene oxide derivative, specifically 4-fluorostyrene oxide. The reaction would involve the nucleophilic attack of the thiol group on the epoxide ring, followed by an intramolecular cyclization.

It is important to note that these are generalized potential pathways, and specific precursors and reaction conditions would need to be determined and optimized. The current body of literature does not provide specific examples or detailed procedures for these transformations leading to this compound.

Stereoselective Synthesis of Chiral Analogues

The 2-position of the this compound ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. In many pharmaceutical applications, a single enantiomer is responsible for the desired biological activity, while the other may be inactive or even cause undesirable side effects. Therefore, the stereoselective synthesis of chiral analogues is of high importance.

General strategies for the asymmetric synthesis of 2-substituted thiomorpholines could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, a chiral precursor, such as an enantiomerically pure amino alcohol or amino thiol, could be used to construct the thiomorpholine ring, thereby controlling the stereochemistry at the 2-position.

Alternatively, an asymmetric catalytic reaction could be employed to introduce the 4-fluorophenyl group or to form the thiomorpholine ring in a stereoselective manner. However, the scientific literature lacks specific examples of the application of these methods to the synthesis of chiral this compound.

Catalytic Systems and Reaction Optimization in Synthesis

The development of efficient synthetic routes often relies on the use of catalytic systems to improve reaction rates, yields, and selectivity. For the potential synthetic pathways to this compound, various catalytic systems could be explored.

For cyclization reactions, both acid and base catalysis could be relevant. Lewis acids, for example, could be used to activate electrophilic starting materials, while bases could be employed to deprotonate nucleophiles. Transition metal catalysts are also widely used in the formation of carbon-heteroatom bonds and could potentially be applied to the synthesis of the thiomorpholine ring or the introduction of the aryl substituent.

Reaction optimization would involve a systematic study of various parameters, including the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reactants. The goal of such optimization would be to develop a high-yielding, cost-effective, and environmentally friendly process. At present, there are no published studies detailing the optimization of any specific synthetic route to this compound.

Synthesis of Hybrid Molecules Incorporating the this compound Fragment

Hybrid molecules, which combine two or more pharmacophoric units in a single structure, are a growing area of drug discovery. The this compound fragment, with its unique combination of a heterocyclic ring and a fluorinated aromatic group, represents an attractive building block for the design of novel hybrid molecules.

The synthesis of such hybrids would typically involve the functionalization of the this compound core. The nitrogen atom of the thiomorpholine ring, for instance, could be readily alkylated or acylated to introduce other molecular fragments. If other functional groups are present on the thiomorpholine ring or the phenyl group, they could also be used as handles for further chemical modifications.

While the potential for creating diverse hybrid molecules from this compound is clear, the current literature does not provide specific examples of such synthetic endeavors. Research in this area would be a valuable contribution to the field of medicinal chemistry.

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Thiomorpholine Derivatives

Influence of Fluorine Substitution on Molecular Interactions

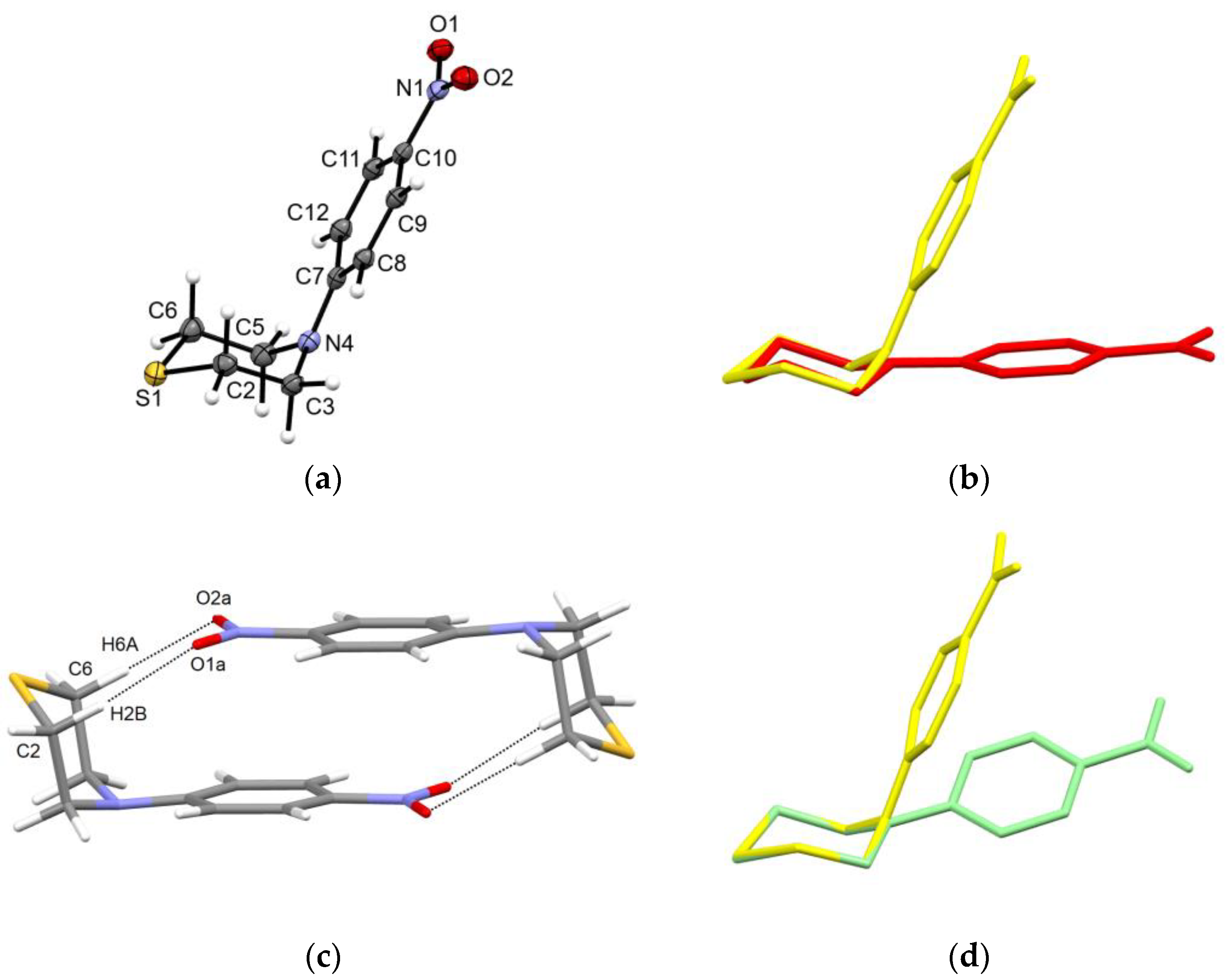

The introduction of a fluorine atom onto the phenyl ring of a pharmacologically active molecule can significantly modulate its properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 2-arylthiomorpholine derivatives, the presence and position of a fluorine substituent on the phenyl ring are critical determinants of their inhibitory potency and selectivity, particularly as monoamine oxidase (MAO) inhibitors.

The fluorine atom, being the most electronegative element, can engage in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which can either enhance or diminish the compound's affinity for a receptor's binding site. For instance, in a series of 2-arylthiomorpholine derivatives evaluated as rat and human monoamine oxidase inhibitors, the nature of the substituent on the phenyl ring was found to be a key factor in their activity. While specific data on the 4-fluoro substitution is part of a broader set of substitutions, the general findings indicate that electronic properties of the substituent play a crucial role.

Molecular docking studies of these derivatives have provided insights into their binding modes, rationalizing their differing potencies. These studies suggest that the electronic landscape of the phenyl ring, influenced by substituents like fluorine, dictates the orientation and strength of interactions within the active site of the enzyme.

Contributions of the Thiomorpholine (B91149) Heterocycle to Molecular Recognition and Binding Affinity

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to confer a diverse range of biological activities. jchemrev.comjchemrev.com In 2-arylthiomorpholine derivatives, the thiomorpholine moiety is not merely a passive linker but an active contributor to molecular recognition and binding affinity.

The sulfur atom in the thiomorpholine ring, replacing the oxygen of a morpholine (B109124) ring, increases the lipophilicity of the molecule. This can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within a protein target. Furthermore, the thiomorpholine ring introduces a degree of conformational rigidity to the molecule. By fixing the amine chain of a phenylethylamine-like structure into a six-membered ring, the conformational entropy of the molecule is reduced, which can lead to a more favorable binding affinity. Studies on 2-arylthiomorpholine derivatives as MAO-B inhibitors have shown that making the phenylethylamine scaffold rigid by incorporating it into the thiomorpholine ring increases MAO-B inhibitory activity compared to more flexible analogues. nih.gov

The nitrogen atom within the thiomorpholine ring can also play a significant role. While it was found that a basic nitrogen atom is not an absolute prerequisite for MAO-A or MAO-B inhibition in the studied 2-arylthiomorpholine series, its presence and ability to be substituted allows for further chemical modifications that can fine-tune the compound's pharmacological profile. nih.gov

Impact of Substituents on the Phenyl Ring on Biological Activity

The biological activity of 2-arylthiomorpholine derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. Structure-activity relationship studies have demonstrated that modifications to the phenyl ring can dramatically alter a compound's potency and selectivity for its biological target.

In a study of 2-arylthiomorpholine derivatives as monoamine oxidase inhibitors, a range of substituents were explored on the phenyl ring. The following table summarizes the inhibitory activity (IC50) against human MAO-B for a selection of these compounds, illustrating the impact of different substituents.

| Compound | R (Substituent on Phenyl Ring) | hMAO-B IC50 (µM) |

| 1a | H | 1.8 ± 0.2 |

| 1b | 4-F | 1.5 ± 0.1 |

| 1c | 4-Cl | 1.2 ± 0.1 |

| 1d | 4-Br | 1.1 ± 0.1 |

| 1e | 4-CH3 | 2.5 ± 0.3 |

| 1f | 4-OCH3 | > 100 |

| 1g | 3,4-di-Cl | 0.8 ± 0.1 |

Data sourced from a study on 2-arylthiomorpholine derivatives as MAO-B inhibitors. nih.gov

From this data, several trends emerge. The presence of a halogen at the 4-position of the phenyl ring generally leads to potent MAO-B inhibition. The 4-fluoro derivative (1b ) shows comparable potency to the unsubstituted compound (1a ), while the 4-chloro (1c ) and 4-bromo (1d ) derivatives are slightly more potent. The introduction of a small alkyl group like a methyl at the 4-position (1e ) results in a slight decrease in activity. A methoxy (B1213986) group at the same position (1f ) leads to a significant loss of inhibitory activity. The most potent compound in this series is the 3,4-dichloro substituted derivative (1g ), suggesting that the electronic and steric properties of the substituents are key to optimizing the interaction with the enzyme's active site.

Positional Isomerism and its Effects on the Bioactivity Profile

The position of a substituent on the phenyl ring of 2-arylthiomorpholine derivatives can have a profound effect on their biological activity. While a comprehensive study comparing all positional isomers for the 4-fluorophenyl derivative is not available in the provided search results, the importance of substituent positioning is a well-established principle in medicinal chemistry.

It can be inferred that moving the fluorine atom from the 4-position to the 2- or 3-position would likely alter the compound's activity. The electronic effects (inductive and resonance) of the fluorine atom would have a different impact on the electron density of the phenyl ring depending on its position. Furthermore, the steric hindrance introduced by the fluorine atom would also change, potentially affecting the molecule's ability to adopt the optimal conformation for binding. Without specific data, it is hypothesized that the 4-position for the fluoro substituent represents a favorable balance of electronic and steric properties for the observed biological activity in the context of MAO-B inhibition.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. For 2-(4-Fluorophenyl)thiomorpholine and its derivatives, the conformation of the thiomorpholine ring and the relative orientation of the 4-fluorophenyl group are key factors that correlate with their biological activity.

The thiomorpholine ring typically adopts a chair conformation, which is the most stable arrangement for a six-membered saturated heterocycle. In this conformation, the substituents can be in either an axial or equatorial position. The orientation of the 2-aryl group is of particular importance. Molecular docking studies of 2-arylthiomorpholine derivatives in the active site of MAO-B have suggested that the aryl group orients itself to fit within a specific cavity of the enzyme. nih.gov

The rigidity of the thiomorpholine ring, as mentioned earlier, is a key feature that enhances binding affinity by reducing the entropic penalty upon binding. This pre-organization of the molecule into a bioactive conformation is a common strategy in drug design. The presence of the 4-fluoro substituent on the phenyl ring can further influence the conformational preferences of the molecule through electronic interactions and by affecting the rotational barrier of the bond connecting the phenyl ring to the thiomorpholine heterocycle.

While detailed conformational analysis specifically for this compound is not extensively detailed in the provided search results, the general principles of conformational analysis and the findings from molecular modeling of related 2-arylthiomorpholine derivatives strongly suggest that the molecule's ability to adopt and maintain a specific low-energy conformation that is complementary to the binding site of its target is a critical determinant of its biological activity.

Mechanistic Investigations of Biological Interactions of 2 4 Fluorophenyl Thiomorpholine Analogues

Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors)

There is no specific information in the reviewed literature identifying and validating molecular targets for 2-(4-Fluorophenyl)thiomorpholine. However, related structures suggest potential target classes. For example, a study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole, which shares the 4-fluorophenyl group, identified it as a positive allosteric modulator of the GABA-A receptor. nih.gov This suggests that this compound analogues could potentially interact with neuronal receptors.

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., DNA Gyrase, Cyclin-Dependent Kinases, Acetylcholinesterase)

Detailed enzyme inhibition kinetics and mechanistic pathways for this compound are not documented. However, the broader family of thiomorpholine-containing compounds has shown activity against various enzymes.

DNA Gyrase: Novel inhibitors of bacterial DNA gyrase have been discovered, though none are directly analogous to this compound. nih.gov

Cyclin-Dependent Kinases (CDKs): Substituted 2,4-bis anilino pyrimidines have been identified as potent inhibitors of CDK4, highlighting that similar structures can target these key cell cycle regulators. nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy for treating Alzheimer's disease. While numerous compounds are being investigated as AChE inhibitors, there is no specific data on this compound. nih.govnih.gov

Receptor Binding Dynamics and Signal Transduction Modulation

Specific receptor binding dynamics and the modulation of signal transduction pathways by this compound have not been reported. The study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole demonstrated its ability to modulate GABA-A receptor signaling, suggesting a potential avenue for future research into fluorophenyl-containing thiomorpholine (B91149) analogues. nih.gov

Cellular and Subcellular Mechanisms of Action

Without specific studies, the cellular and subcellular mechanisms of action for this compound remain speculative.

Cell Cycle Progression Modulation

There is no direct evidence of how this compound might modulate cell cycle progression. However, some antitumor agents can cause cell cycle arrest. For example, an imidazolyl disulfide has been shown to cause irreversible G2/M cell cycle arrest. nih.gov

Induction of Apoptosis and Other Cellular Responses

The ability of this compound to induce apoptosis is unknown. Research on other heterocyclic compounds has shown that they can trigger apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.govmdpi.commdpi.com

Elucidation of Specific Pathways Affected by Compound Interaction

Given the absence of dedicated research, the specific cellular pathways affected by the interaction of this compound are yet to be elucidated.

Applications of 2 4 Fluorophenyl Thiomorpholine in Medicinal Chemistry Research

Development as a Scaffold for Novel Therapeutic Agents

The inherent properties of the 2-(4-fluorophenyl)thiomorpholine core make it an attractive starting point for the synthesis of new drugs. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the thiomorpholine (B91149) moiety provides a flexible yet constrained framework that can be readily modified to optimize biological activity. chemimpex.com

Neuropharmacological Agent Design

Derivatives of this compound have been investigated for their potential in treating neurological disorders. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, which can be conceptually related to the core structure, have demonstrated potent neuroleptic activity comparable to haloperidol. nih.gov Specifically, compounds incorporating benzimidazole, benzotriazole, or quinoxaline (B1680401) at the 4-position of the piperidine (B6355638) ring have been synthesized and evaluated, with some showing a reduced liability for extrapyramidal side effects. nih.gov This highlights the potential of the fluorophenyl-containing scaffold in the design of new antipsychotic agents. chemimpex.comnih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Antitubercular)

The thiomorpholine ring system is a component of various compounds explored for their antimicrobial properties. Research into combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives containing a thiomorpholine S-oxide or S,S-dioxide phenyloxazolidinone has identified several potent antibacterial leads. researchgate.netnih.gov These compounds have shown enhanced activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.gov

Furthermore, the synthesis of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group has yielded compounds with notable antibacterial and antifungal activities. nih.gov Specifically, certain derivatives exhibited good activity against various bacterial and fungal strains. nih.gov Thiophene-linked 1,2,4-triazoles have also been synthesized and evaluated, with some piperzinomethyl derivatives showing potent and broad-spectrum antibacterial activity. mdpi.com While not a direct derivative, the structural motif of a fluorophenyl group linked to a sulfur-containing heterocycle is a recurring theme in the development of new antimicrobial agents.

| Compound Type | Target Organism(s) | Key Findings |

| Thiomorpholine phenyloxazolidinones | Haemophilus influenzae, Moraxella catarrhalis | Potent antibacterial leads with enhanced activity. researchgate.netnih.gov |

| Thiazolotriazoles | Various bacteria and fungi | Good antibacterial and antifungal activity observed in certain derivatives. nih.gov |

| Thiophene-linked 1,2,4-triazoles | Gram-positive and Gram-negative bacteria | Potent and broad-spectrum antibacterial activity, particularly in piperzinomethyl derivatives. mdpi.com |

Anti-inflammatory Compound Identification

Derivatives containing the fluorophenyl and thiophene (B33073)/thiazole structural elements have been investigated for their anti-inflammatory potential. For instance, a series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized, and several compounds exhibited excellent anti-inflammatory activity. nih.gov Similarly, newly synthesized thiophene derivatives have demonstrated the ability to inhibit both acute and chronic inflammation in rat models. njppp.com The anti-inflammatory effects of one such compound were found to be comparable to the standard drug indomethacin. njppp.com Furthermore, the exploration of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has led to the identification of potent inhibitors of COX-1, COX-2, and 5-LOX enzymes, key mediators of inflammation. frontiersin.org

Lead Compound Optimization and Structure-Based Drug Design Initiatives

The process of lead optimization often involves modifying a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov Structural simplification is a common strategy to improve drug-likeness and synthetic accessibility. nih.gov In this context, the this compound scaffold can be systematically modified. For example, replacing a complex core with a simpler one, such as substituting an imidazopyridine with a thiazole, has been shown to improve ligand efficiency. nih.gov

Computational methods, such as free energy perturbation (FEP) calculations, can guide the optimization process by predicting the binding affinities of different analogs. nih.gov This "heterocycle scan" approach allows for the rational selection of modifications to the core structure to improve potency. nih.gov Such computational tools can be invaluable in refining lead compounds based on the this compound scaffold for various therapeutic targets.

Exploration of Bioavailability Enhancement Strategies (Excluding Dosage/Administration)

The oral bioavailability of a drug is a critical factor in its clinical success. The fluorophenyl group present in this compound can enhance lipophilicity, which may improve a compound's bioavailability. chemimpex.com However, for poorly soluble drugs, various formulation strategies are often necessary to achieve adequate absorption. nih.govnih.gov

One common approach is to reduce the particle size of the drug, thereby increasing its surface area and dissolution rate. nih.gov Another strategy is the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which can keep the drug in a dissolved state in the gastrointestinal tract. nih.gov The formation of amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can also prevent crystallization and enhance solubility. nih.gov Furthermore, complexation with cyclodextrins or the use of permeation enhancers can improve the absorption of poorly permeable drugs. nih.gov While not specific to this compound itself, these strategies are highly relevant for optimizing the bioavailability of drug candidates derived from this scaffold.

| Strategy | Mechanism | Potential Application for Derivatives |

| Particle Size Reduction | Increases surface area for dissolution. nih.gov | Improving the dissolution rate of poorly soluble derivatives. |

| Self-Emulsifying Systems | Maintains the drug in a dissolved state. nih.gov | Enhancing the absorption of lipophilic derivatives. |

| Amorphous Solid Dispersions | Prevents crystallization and improves solubility. nih.gov | Formulating derivatives with low aqueous solubility. |

| Complexation | Increases solubility and permeability. nih.gov | Improving the absorption of derivatives with unfavorable physicochemical properties. |

Exploration of 2 4 Fluorophenyl Thiomorpholine in Agrochemical Research

Design and Synthesis of Novel Pesticides

The design of new pesticides is a systematic process that often begins with a known bioactive scaffold or involves the strategic combination of different chemical moieties to create a novel compound. The design of a molecule like 2-(4-Fluorophenyl)thiomorpholine would likely stem from an interest in the biological activities associated with its two primary components: the thiomorpholine (B91149) ring and the 4-fluorophenyl group.

The thiomorpholine scaffold is recognized for its versatile biological activities, largely explored in medicinal chemistry. jchemrev.com Its sulfur atom can increase lipophilicity, which can be a desirable trait for penetration into target organisms, and it can be a site for metabolic activity. mdpi.com In agrochemical design, modifying existing scaffolds is a common strategy to discover new pesticides. nih.gov

The inclusion of a fluorine atom, as in the 4-fluorophenyl group, is a well-established strategy in modern agrochemical design. researchgate.net Fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability and binding affinity to target enzymes, often leading to enhanced biological activity. nih.gov For instance, the introduction of fluorine into the benzene (B151609) ring of certain compounds has been shown to significantly improve their herbicidal activity. nih.gov

The synthesis of this compound, while not specifically documented, could be approached through established synthetic routes for similar compounds. The synthesis of N-aryl thiomorpholines, for example, has been achieved through reactions like the nucleophilic aromatic substitution of a fluorinated benzene derivative with thiomorpholine. mdpi.com A plausible, though hypothetical, synthetic route for 2-aryl thiomorpholines might involve a multi-step process starting from appropriate precursors, potentially utilizing cross-coupling reactions to attach the aryl group at the 2-position of the thiomorpholine ring. nih.gov

Hypothetical Synthesis Approach

| Step | Description |

| 1. Precursor Synthesis | Preparation of a suitable thiomorpholine precursor with a reactive group at the 2-position. |

| 2. Cross-Coupling | A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be employed to connect the 4-fluorophenyl group to the thiomorpholine scaffold. |

| 3. Purification | The final product would be isolated and purified using standard chromatographic techniques. |

Development of Herbicidal Compounds

The development of new herbicides is critical for managing weed resistance and improving crop safety. Researchers often focus on identifying novel chemical structures that can inhibit essential plant processes.

While there is no reported herbicidal activity for this compound, its structure contains features that are of interest in herbicide research. The presence of a fluorophenyl group is a common feature in many commercial herbicides. researchgate.netbiorxiv.org This group can enhance the molecule's ability to bind to target proteins in weeds. For example, studies on other chemical classes have shown that the inclusion of a 4-fluorophenyl substituent can lead to significant herbicidal activity. biorxiv.org

Screening Process for Herbicidal Activity

| Assay Type | Purpose | Weeds Tested (Examples) |

| Primary Screening | To determine if the compound has any general herbicidal effect at a high concentration. | Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot Pigweed), Portulaca oleracea (Common Purslane) |

| Secondary Screening | To determine the range of susceptible plant species and the effective concentration. | A broader range of both broadleaf and grass weeds. |

| Crop Safety Evaluation | To assess potential damage to major crops at effective herbicidal concentrations. | Corn, Soybean, Wheat, Rice |

Should this compound exhibit promising activity in these initial screens, further research would focus on optimizing the structure to enhance efficacy and selectivity.

Mechanistic Basis of Action in Agricultural Contexts

Determining the mechanism of action (MoA) is a crucial step in the development of any new pesticide or herbicide. The MoA explains how the chemical compound affects the target pest or weed at a molecular level. Without any biological activity data for this compound, its MoA remains unknown.

However, if the compound were found to have, for example, insecticidal properties, researchers would investigate its effect on common insecticidal targets. Organothiophosphorus insecticides, for instance, are known to inhibit cholinesterases, enzymes vital for the nervous system of insects. nih.gov

If it showed herbicidal activity, studies would focus on well-known herbicide targets. Many commercial herbicides work by inhibiting specific enzymes essential for plant growth, such as:

Protoporphyrinogen Oxidase (PPO): Inhibition of this enzyme disrupts chlorophyll (B73375) synthesis, leading to rapid cell death when the plant is exposed to light. nih.govacs.org

Acetolactate Synthase (ALS): This enzyme is crucial for the synthesis of branched-chain amino acids.

DNA Gyrase: A potential novel target for herbicides, this enzyme is involved in relieving DNA supercoiling during replication and transcription. researchgate.net

The thiomorpholine scaffold itself is known to be a pharmacophore in medicinal chemistry, meaning it is a key structural component responsible for a compound's biological activity. jchemrev.comjchemrev.com It is plausible that this scaffold could also interact with biological targets in insects or plants. Elucidating the precise MoA would require extensive biochemical and physiological studies, including enzyme inhibition assays and gene expression analysis.

While this compound is not a compound with a documented history in agrochemical research, its constituent parts—the thiomorpholine ring and the 4-fluorophenyl group—are relevant in the broader context of bioactive molecule design. A systematic investigation of its synthesis, biological activity, and mechanism of action would be required to determine if it holds any potential as a novel pesticide or herbicide. The principles and methodologies outlined above provide a framework for how such an investigation would be conducted.

Materials Science Applications of 2 4 Fluorophenyl Thiomorpholine

Incorporation into Polymer Architectures and Macromolecular Design

The incorporation of 2-(4-Fluorophenyl)thiomorpholine into polymer chains is a promising avenue for creating novel macromolecular architectures. While direct polymerization of the this compound ring itself is not a common strategy, it can be chemically modified to introduce polymerizable functional groups. This approach allows the unique properties of the fluorophenyl-thiomorpholine moiety to be integrated as a pendant group on a polymer backbone.

A well-established method for achieving this is through the synthesis of methacrylate (B99206) or acrylate (B77674) monomers derived from the parent heterocycle. For instance, a synthetic route analogous to the preparation of other thiomorpholine-based monomers can be envisioned. This would typically involve the reaction of this compound with a reactive species like 2-bromoethyl methacrylate in the presence of a base. The resulting monomer, this compound ethyl methacrylate, could then be polymerized using various techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, to yield well-defined polymers.

The presence of the bulky and polar this compound side chain would significantly influence the physical and chemical properties of the resulting polymer. It is anticipated that these side chains would impact the polymer's solubility, thermal stability, and conformational behavior. The fluorine atom on the phenyl ring, in particular, can introduce properties such as hydrophobicity and altered electronic characteristics.

Furthermore, the thiomorpholine (B91149) ring itself offers opportunities for post-polymerization modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which would dramatically alter the hydrophilicity and polarity of the polymer, potentially leading to stimuli-responsive materials. This chemical versatility makes this compound a valuable component for the design of complex macromolecular structures.

Table 1: Potential Polymerization Methods for Monomers Derived from Heterocyclic Compounds

| Polymerization Technique | Monomer Type | Potential Advantages | Key References for Analogy |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Methacrylates, Acrylates | Well-defined polymer architectures, controlled molecular weight, low dispersity. | mdpi.com |

| Free Radical Polymerization | Vinyl monomers | Simple, robust, and widely applicable for a variety of monomers. | taylorfrancis.com |

| Stille Cross-Coupling Reaction | Stannylated vinyl monomers and aryl bis-iodides | Creation of conjugated polymers with specific electronic properties. | mdpi.com |

Synthesis of Functional Materials with Tailored Properties

The synthesis of functional materials incorporating this compound holds the promise of creating polymers with a range of tailored properties. The unique structural features of this compound—the thiomorpholine ring and the fluorophenyl group—are expected to confer specific functionalities to the resulting materials.

One of the most intriguing possibilities is the development of stimuli-responsive polymers. The thiomorpholine moiety, particularly after oxidation of the sulfur atom to a sulfoxide, can impart pH and temperature sensitivity to a polymer. For example, research on poly(thiomorpholine oxide ethyl methacrylate) has shown that it exhibits a lower critical solution temperature (LCST), which is a characteristic of thermo-responsive polymers. mdpi.com This property could be harnessed in applications such as smart hydrogels, drug delivery systems, and sensors. The presence of the 4-fluorophenyl group could further modulate this responsiveness, potentially influencing the transition temperature and the interaction of the polymer with its environment.

The fluorophenyl group is also known to enhance the lipophilicity of molecules. mdpi.com When incorporated into a polymer, this could lead to materials with improved solubility in organic solvents or specific interactions with hydrophobic surfaces. This property is particularly relevant for applications in coatings, membranes, and materials for separating organic mixtures.

Moreover, the combination of the polar thiomorpholine ring and the hydrophobic fluorophenyl group could lead to amphiphilic polymers capable of self-assembly into micelles or other nanostructures in solution. These self-assembled materials could find use in encapsulation technologies and as nanoreactors.

Table 2: Properties of Functional Polymers Derived from Related Thiomorpholine Monomers

| Polymer | Key Property | Potential Application | Reference |

| Poly(thiomorpholine oxide ethyl methacrylate) | Thermo-responsive (LCST), pH-sensitive | Smart hydrogels, drug delivery | mdpi.com |

| Poly[(N-acryloylmorpholine)-b-(N-acryloylthiomorpholine oxide)] | High water solubility, non-cytotoxic | Biomedical applications | mdpi.com |

Exploration of Optoelectronic and Other Specialized Material Applications

The electronic properties of the this compound moiety suggest its potential for use in optoelectronic and other specialized materials. The introduction of fluorine atoms into conjugated polymers is a known strategy for tuning their electronic and optical properties. mdpi.com Fluorine is a highly electronegative atom, and its presence can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a polymer, which can affect its light absorption and emission characteristics.

While this compound itself is not a conjugated molecule, polymers derived from it, especially if they possess a conjugated backbone, could exhibit interesting optoelectronic behavior. For instance, if a polymerizable group were attached to the phenyl ring, allowing for its incorporation into a conjugated polymer chain, the fluorophenyl-thiomorpholine unit would act as a pendant group that could influence the polymer's electronic structure.

Research on other fluorinated polymers and polymers containing fluorophenyl side chains has shown that these materials can have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.commdpi.com The fluorine atoms can improve the stability of the polymer and influence its packing in the solid state, which is crucial for charge transport in electronic devices.

Beyond optoelectronics, the unique properties of materials containing this compound could be exploited in other specialized areas. For example, the high thermal stability and chemical resistance often associated with fluorinated polymers could make these materials suitable for demanding applications in the aerospace and electronics industries. mdpi.com The presence of the sulfur atom in the thiomorpholine ring could also lead to materials with a high refractive index, which is a desirable property for optical components.

Table 3: Optical Properties of Polymers with Fluorophenyl Side Chains (Illustrative Examples)

| Polymer System | Absorption Max (nm) | Emission Max (nm) | Key Observation | Reference for Analogy |

| Poly(p-tetrafluorophenylenevinylene) (PTFPV) | ~360 | ~490 | Blue-shifted emission compared to non-fluorinated analogues. | mdpi.com |

| Quinoline-based polymer with fluorophenyl groups | Varies | Varies | Fluorine substitution can modulate optical and electronic properties. | mdpi.com |

Future Research Directions and Emerging Avenues for 2 4 Fluorophenyl Thiomorpholine

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against specific biological targets. The future of 2-(4-Fluorophenyl)thiomorpholine is intrinsically linked to its potential inclusion and performance in HTS campaigns.

As a structurally unique fragment, this compound could be incorporated into diverse chemical libraries for screening against a wide array of biological targets. Its thiomorpholine (B91149) core offers a three-dimensional structure that is distinct from more common flat, aromatic rings, potentially allowing for novel interactions with protein binding sites. The fluorophenyl group can enhance properties like metabolic stability and binding affinity, making it an attractive feature in drug candidates. chemimpex.comnih.gov Future research could involve the systematic screening of this compound and its derivatives against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels, many of which are implicated in the neurological disorders and cancers where this scaffold has shown initial promise. chemimpex.commdpi.com

Table 1: Potential High-Throughput Screening Campaigns for this compound

| Target Class | Rationale for Screening | Potential Therapeutic Area |

| Kinases | Thiomorpholine derivatives have been investigated as kinase inhibitors. mdpi.com | Oncology, Inflammatory Diseases |

| GPCRs | The scaffold could interact with various GPCR binding sites. | Neuropharmacology, Metabolic Disorders |

| Ion Channels | KCNQ channels are potential targets for thiomorpholine derivatives. google.com | Neurology (e.g., epilepsy) |

| Nuclear Receptors | The compound's lipophilicity may favor interaction. | Oncology, Metabolic Diseases |

Multi-Omics Approaches in Mechanistic Studies for Comprehensive Understanding

To fully elucidate the biological effects of this compound, future research will likely employ multi-omics approaches. These integrative analytical methods, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of a compound's mechanism of action and its impact on cellular pathways. nih.gov

Should this compound or its derivatives show significant activity in HTS, the subsequent step would be to understand how it works. For instance, if a derivative shows anti-cancer activity, transcriptomic analysis (e.g., RNA-sequencing) could reveal changes in gene expression in cancer cells upon treatment. Proteomics would then identify alterations in protein levels, and metabolomics would uncover shifts in metabolic pathways. This multi-layered data can help to identify the primary target of the compound and also reveal any off-target effects, which is crucial for safety and efficacy profiling. nih.gov This comprehensive approach moves beyond a single target and provides a systems-level understanding of the compound's biological footprint.

Design of Multi-Targeted Therapeutic Agents

The concept of "one drug, multiple targets" is gaining traction in the treatment of complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the design of multi-targeted agents due to its chemical tractability and the known diverse bioactivities of the thiomorpholine ring. researchgate.net

Future research could focus on creating derivatives of this compound that are rationally designed to interact with two or more distinct biological targets. For example, by modifying the substituents on the thiomorpholine ring and the phenyl group, it may be possible to develop a compound that inhibits both a key cancer-promoting kinase and a protein involved in angiogenesis. Similarly, in neuropharmacology, a single molecule could be engineered to modulate both a neurotransmitter receptor and an enzyme involved in neuronal inflammation. The development of such multi-targeted agents could lead to more effective therapies with a reduced likelihood of drug resistance. Thiomorpholine derivatives have already been explored for their combined hypolipidemic and antioxidant activities, demonstrating the potential of this scaffold in multi-target drug design. nih.gov

Sustainable Synthetic Methodologies and Biocatalysis Applications

The chemical synthesis of this compound and its derivatives is a key consideration for its future development. A growing emphasis in the pharmaceutical industry is on the adoption of sustainable and green chemistry principles.

Future research in this area will likely focus on developing more environmentally friendly and efficient synthetic routes. This could involve the use of flow chemistry, which allows for safer and more scalable reactions, often with higher yields and purity. nih.gov For instance, a continuous flow process for the synthesis of the core thiomorpholine ring has been developed, showcasing a move towards more sustainable production. nih.govnih.gov

Furthermore, the application of biocatalysis, using enzymes to perform specific chemical transformations, represents a promising avenue. Enzymes can offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and solvents. Future studies could explore the use of enzymes for the stereoselective synthesis of chiral derivatives of this compound, which could lead to compounds with improved pharmacological properties.

Table 2: Comparison of Synthetic Methodologies for Thiomorpholine Derivatives

| Methodology | Advantages | Potential Application to this compound |

| Traditional Batch Synthesis | Well-established methods exist. mdpi.com | Baseline for comparison. |

| Flow Chemistry | Improved safety, scalability, and efficiency. nih.gov | Greener synthesis of the core structure and derivatives. nih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Enantiomerically pure synthesis of chiral derivatives. |

Exploration of Novel Biological Pathways and Uncharted Applications

While initial research points towards neuropharmacology and oncology, the full therapeutic potential of this compound is likely yet to be discovered. chemimpex.com The thiomorpholine scaffold has been associated with a wide range of biological activities, including antitubercular, antiprotozoal, and hypolipidemic effects. researchgate.netnih.govjchemrev.com

Future exploratory research should aim to screen this compound and a library of its derivatives against a broader range of biological targets and disease models. This could uncover unexpected activities and open up entirely new therapeutic applications. For example, its potential as an antimicrobial agent, an anti-inflammatory compound, or a modulator of metabolic pathways remains largely unexplored. The introduction of the fluorine atom can also influence its biological activity profile in ways that are not yet fully understood, warranting further investigation into novel biological pathways. nih.gov The discovery of novel activities for this scaffold could significantly expand its utility in medicinal chemistry.

Q & A

Q. Methodological Considerations :

- Solvent polarity and temperature significantly affect reaction kinetics.

- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) ensures high purity.

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Base-mediated (1-butanol) | 75–85 | ≥95 | Scalability for combinatorial synthesis |

| Transition metal-free | 65–75 | ≥90 | Avoids metal residues in APIs |

How can QSAR models guide the design of bioactive this compound derivatives?

Advanced Research Question

Quantitative Structure-Activity Relationship (QSAR) models predict bioactivity by correlating molecular descriptors with experimental outcomes. For example:

- Descriptor selection : Use topological (e.g., molecular weight), electronic (e.g., HOMO/LUMO), or steric parameters .

- Validation metrics : Prioritize models with R² > 0.8, Q² > 0.7, and R²pred > 0.6 to ensure robustness .

Case Study : A QSAR model for imidazol-5-ones (R² = 0.91, Q² = 0.85) identified electron-withdrawing groups (e.g., -F) as critical for anti-proliferative activity against MCF-7 cells . Apply similar principles to thiomorpholine derivatives.

What molecular docking protocols optimize binding affinity predictions for thiomorpholine derivatives?

Advanced Research Question

Molecular docking against targets like Polo-like kinase 1 (Plk1) involves:

- Protein preparation : Resolve crystal structures (PDB: 2OU7) and remove water molecules.

- Ligand optimization : Minimize energy using MMFF94 force fields.

- Docking software : AutoDock Vina or Schrödinger Glide, with grid boxes centered on active sites .

Key Insight : Derivatives with fluorophenyl groups showed binding affinities (ΔG) up to -10.2 kcal/mol due to hydrophobic interactions and hydrogen bonding .

Which spectroscopic techniques are critical for characterizing thiomorpholine derivatives?

Basic Research Question

- NMR Spectroscopy : Confirm structure via H (δ 7.2–7.4 ppm for aromatic protons) and C NMR (δ 160–165 ppm for C-F) .

- Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺ for C₁₀H₁₁FNS: calc. 212.0654, obs. 212.0652).

- IR Spectroscopy : Identify S=O stretches (1020–1100 cm⁻¹) in oxidized derivatives .

How can contradictory bioactivity data for thiomorpholine derivatives be reconciled?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).

- Cellular context : Validate activity across multiple cell lines (e.g., MCF-7, HEK293) to exclude cell-specific effects.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values .

Example : A derivative showing anti-proliferative activity in MCF-7 but not in HEK293 may target estrogen receptor pathways .

What pharmacokinetic parameters should be prioritized for thiomorpholine-based drug candidates?

Advanced Research Question

- Lipinski’s Rule of Five : Ensure molecular weight <500 Da, LogP <5, H-bond donors ≤5, acceptors ≤10 .

- ADMET profiling : Assess aqueous solubility (e.g., shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition (microsomal assays).

Q. Table 2: Pharmacokinetic Profile of a Lead Compound

| Parameter | Value | Method |

|---|---|---|

| LogP | 3.2 | HPLC retention time |

| Solubility (μg/mL) | 12.5 ± 1.8 | Shake-flask (pH 7.4) |

| Plasma Protein Binding | 89% | Equilibrium dialysis |

How do reaction conditions influence yields in thiomorpholine synthesis?

Basic Research Question

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temps.

- Catalyst optimization : Base catalysts (e.g., K₂CO₃) improve substitution efficiency in nitroarene reactions .

- Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., oxidation).

Example : Switching from ethanol to 1-butanol increased yields from 60% to 82% in a thiomorpholine synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.